Cas no 2408962-94-5 (5-Ethynyl-2-methyl-1,3-oxazole)

5-エチニル-2-メチル-1,3-オキサゾールは、分子式C6H5NOで表される有機化合物であり、オキサゾール骨格にエチニル基とメチル基が結合した構造を有します。この化合物は、医薬品中間体や有機合成化学における重要なビルディングブロックとして利用可能です。特に、クリックケミストリー(CuAAC反応)におけるアルキン成分としての反応性に優れ、複雑な分子構造の効率的な構築に寄与します。また、オキサゾール環の特性により、高い安定性と生物学的活性の調整が可能な点が特徴です。研究用途において、標的化合物の機能性付与や構造最適化に有用な材料として注目されています。

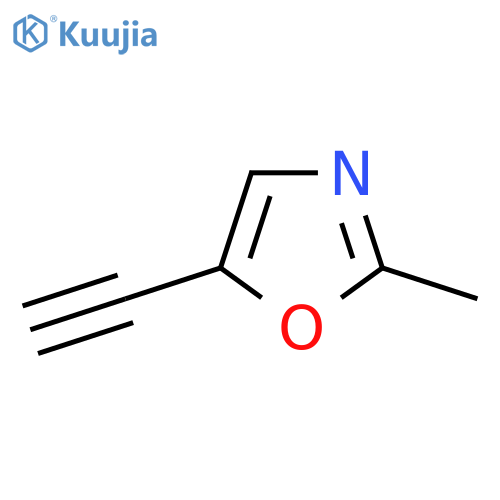

2408962-94-5 structure

商品名:5-Ethynyl-2-methyl-1,3-oxazole

5-Ethynyl-2-methyl-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-Ethynyl-2-methyloxazole

- SCHEMBL15482971

- EN300-7536341

- 2408962-94-5

- 5-Ethynyl-2-methyl-1,3-oxazole

- G76641

-

- インチ: 1S/C6H5NO/c1-3-6-4-7-5(2)8-6/h1,4H,2H3

- InChIKey: ONLOXRRPHKYLAA-UHFFFAOYSA-N

- ほほえんだ: O1C(C#C)=CN=C1C

計算された属性

- せいみつぶんしりょう: 107.037113783g/mol

- どういたいしつりょう: 107.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 26Ų

5-Ethynyl-2-methyl-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7536341-0.05g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95.0% | 0.05g |

$252.0 | 2025-03-10 | |

| Aaron | AR028TYB-1g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95% | 1g |

$1519.00 | 2025-02-17 | |

| Aaron | AR028TYB-2.5g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95% | 2.5g |

$2950.00 | 2023-12-15 | |

| Aaron | AR028TYB-100mg |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95% | 100mg |

$542.00 | 2025-02-17 | |

| Enamine | EN300-7536341-0.5g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95.0% | 0.5g |

$847.0 | 2025-03-10 | |

| Enamine | EN300-7536341-0.25g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95.0% | 0.25g |

$538.0 | 2025-03-10 | |

| Enamine | EN300-7536341-2.5g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95.0% | 2.5g |

$2127.0 | 2025-03-10 | |

| Aaron | AR028TYB-5g |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95% | 5g |

$4353.00 | 2023-12-15 | |

| Aaron | AR028TYB-500mg |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95% | 500mg |

$1190.00 | 2025-02-17 | |

| Aaron | AR028TYB-50mg |

5-ethynyl-2-methyl-1,3-oxazole |

2408962-94-5 | 95% | 50mg |

$372.00 | 2025-02-17 |

5-Ethynyl-2-methyl-1,3-oxazole 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

2408962-94-5 (5-Ethynyl-2-methyl-1,3-oxazole) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量